molecular formula C16H18O2 B169502 1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene CAS No. 15149-11-8

1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene

Cat. No.: B169502
CAS No.: 15149-11-8
M. Wt: 242.31 g/mol
InChI Key: UIFAEJQCFLEWCF-UHFFFAOYSA-N
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Description

1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a benzene ring substituted with a methyl group and an ethoxy group linked to another benzene ring with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene can be synthesized through a multi-step process involving the reaction of 4-methylphenol with 2-bromoethyl methyl ether in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to a nucleophilic substitution reaction with 1-bromo-4-methylbenzene to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur at the benzene rings using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO3), halogens (Cl2, Br2), Lewis acids (AlCl3, FeCl3)

Major Products Formed:

    Oxidation: Quinones, carboxylic acids

    Reduction: Hydrogenated aromatic rings

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to specific sites, altering the conformation or activity of the target molecules. Pathways involved in these interactions can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

    1-Ethoxy-4-methylbenzene: Shares a similar ethoxy group but lacks the additional aromatic ring.

    4-Methylphenetole: Similar structure with an ethoxy group and a methyl group on the benzene ring.

    2-Methylphenyl 4-methylphenyl ether: Contains two benzene rings with methyl and ethoxy groups.

Uniqueness: 1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene is unique due to its specific arrangement of functional groups and the presence of two aromatic rings connected by an ethoxy linker. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-methyl-4-[2-(4-methylphenoxy)ethoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-13-3-7-15(8-4-13)17-11-12-18-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFAEJQCFLEWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30299081
Record name 1,1'-[ethane-1,2-diylbis(oxy)]bis(4-methylbenzene)
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Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15149-11-8
Record name 1,1′-[1,2-Ethanediylbis(oxy)]bis[4-methylbenzene]
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Record name 1,1'-[ethane-1,2-diylbis(oxy)]bis(4-methylbenzene)
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Record name 1,2-DI-P-TOLYLOXYETHANE
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Synthesis routes and methods

Procedure details

A method in which 4-methylphenol is incorporated into, or added to, 3-methylphenol that is a main raw material for synthesis of 1,2-bis(3-methylphenoxy)ethane, such that an amount corresponding to the content defined in the present invention is attained, and the resultant mixture is reacted with 1,2-dihalogenoethane such as 1,2-dibromoethane or 1,2-dichloroethane, or the like. In this manner, 1-(3-methylphenoxy)-2-(4-methylphenoxy)ethane and/or 1,2-bis(4-methylphenoxy)ethane are/is formed in 1,2-bis(3-methylphenoxy)ethane that is a main product, to obtain a composition having a desired content thereof. According to this method, the composition of the present invention can be prepared directly, in the course of synthesis.
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